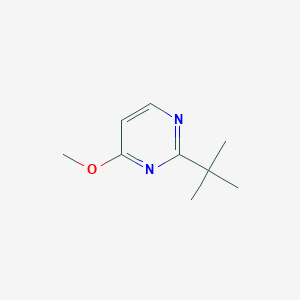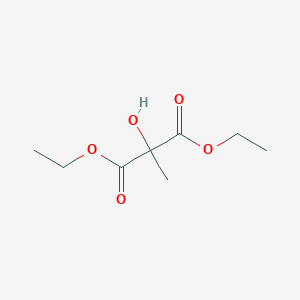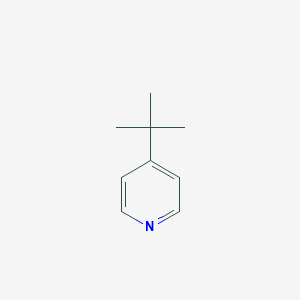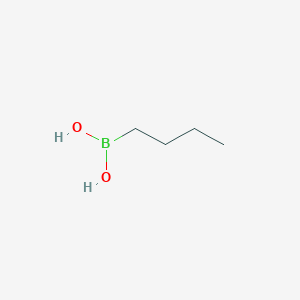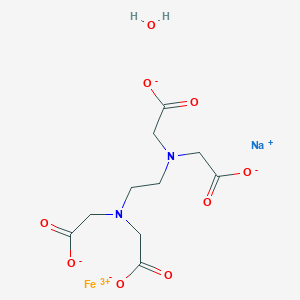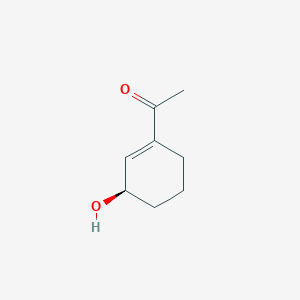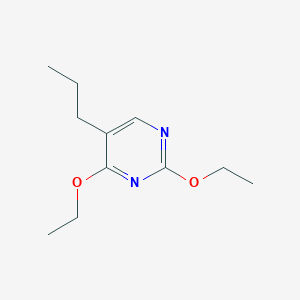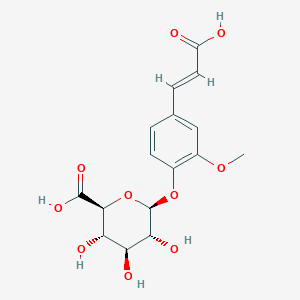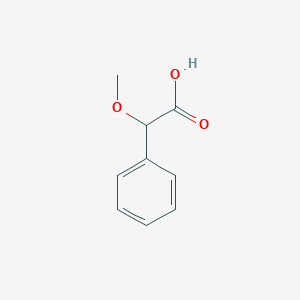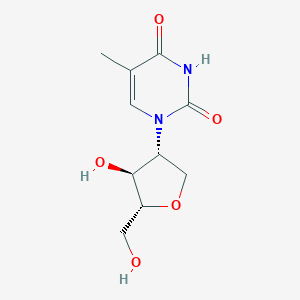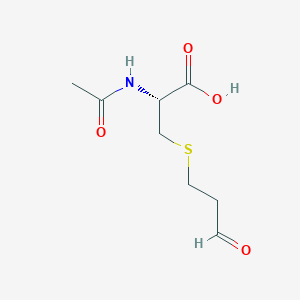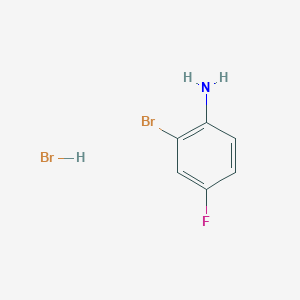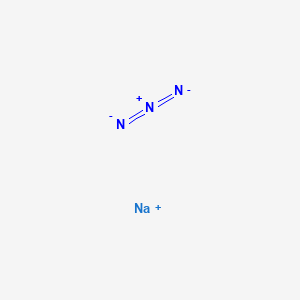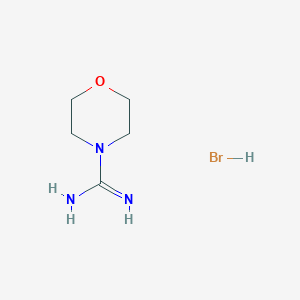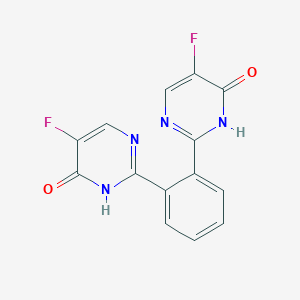
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and is known for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which play a crucial role in various biochemical pathways. This inhibition can lead to the modulation of various cellular processes, which can have therapeutic applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) have been studied extensively. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. Additionally, this compound has also been shown to have potential applications in the treatment of various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and straightforward method, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
The potential applications of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) are vast, and there are several future directions that can be explored. One of the primary directions is the synthesis of various bioactive molecules using this compound as a starting material. Additionally, the development of new metal complexes using this compound as a ligand can also lead to new applications in catalysis and material science. Further research can also be conducted to understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) is a promising compound that has gained significant attention in the field of scientific research. This compound has various applications in medicinal chemistry, material science, and catalysis. The synthesis of this compound is simple and straightforward, making it readily available for research purposes. The potential applications of this compound are vast, and further research can lead to new discoveries and developments in various fields.
Synthesis Methods
The synthesis of 4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) involves the reaction of 2,2'-(phenylene)bis(5-fluoro) with cyanoacetamide in the presence of a base. The reaction takes place at a high temperature, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro-) has various applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
properties
CAS RN |
143501-89-7 |
|---|---|
Product Name |
4(1H)-Pyrimidinone, 2,2'-(phenylene)bis(5-fluoro- |
Molecular Formula |
C14H8F2N4O2 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
5-fluoro-2-[2-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)phenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H8F2N4O2/c15-9-5-17-11(19-13(9)21)7-3-1-2-4-8(7)12-18-6-10(16)14(22)20-12/h1-6H,(H,17,19,21)(H,18,20,22) |
InChI Key |
CAOHYWHMHUVSOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=O)N2)F)C3=NC=C(C(=O)N3)F |
Other CAS RN |
143501-89-7 |
synonyms |
5-fluoro-2-[2-(5-fluoro-4-oxo-3H-pyrimidin-2-yl)phenyl]-3H-pyrimidin-4 -one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



